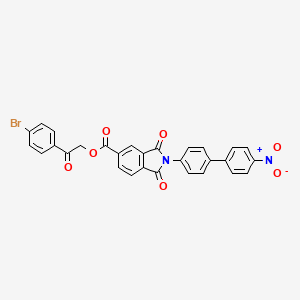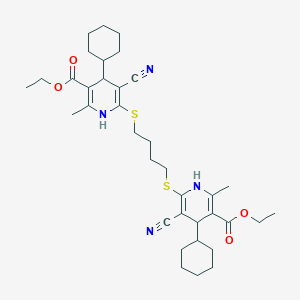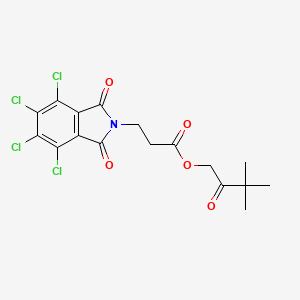
4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that contains bromine, chlorine, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the bromination and chlorination of a benzoxazole precursor. Common reagents used in these reactions include bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction may be carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar reagents but optimized for efficiency and yield. The process may include steps for purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where one or more of the halogen atoms (bromine or chlorine) are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to different derivatives.
Coupling Reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds, expanding the compound’s utility in synthesis.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom but shares similar bromination.
5-Chloro-1,3-benzoxazol-2(3H)-one: Lacks the bromine atoms but includes the chlorine atom.
1,3-Benzoxazol-2(3H)-one: The parent compound without halogen substitutions.
Uniqueness
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to its specific halogenation pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms can provide distinct properties compared to its analogs.
Properties
Molecular Formula |
C7H2Br2ClNO2 |
|---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
4,6-dibromo-5-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H2Br2ClNO2/c8-2-1-3-6(4(9)5(2)10)11-7(12)13-3/h1H,(H,11,12) |
InChI Key |
FZPCDZFSIXHGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)Br)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)

![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)

![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)
